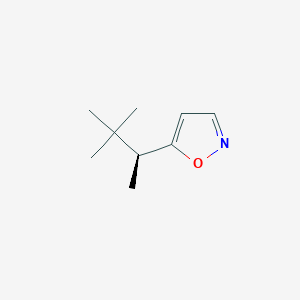

(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole

Description

Properties

CAS No. |

111504-55-3 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5-[(2S)-3,3-dimethylbutan-2-yl]-1,2-oxazole |

InChI |

InChI=1S/C9H15NO/c1-7(9(2,3)4)8-5-6-10-11-8/h5-7H,1-4H3/t7-/m1/s1 |

InChI Key |

NOGRMJIHTVUAOW-SSDOTTSWSA-N |

SMILES |

CC(C1=CC=NO1)C(C)(C)C |

Isomeric SMILES |

C[C@H](C1=CC=NO1)C(C)(C)C |

Canonical SMILES |

CC(C1=CC=NO1)C(C)(C)C |

Synonyms |

Isoxazole, 5-(1,2,2-trimethylpropyl)-, (S)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Properties

Research indicates that isoxazole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanisms may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

Recent studies have demonstrated that (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole exhibits promising antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial strains, showing moderate to good antibacterial activity. The presence of specific substituents on the isoxazole ring significantly influences the antimicrobial efficacy .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored extensively. For instance, compounds similar to (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives could inhibit tumor growth effectively, suggesting their potential as novel anticancer agents .

Synthesis and Chemical Reactivity

The synthesis of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole can be achieved through several methods, including cycloaddition reactions and modifications of existing isoxazole derivatives. The compound's reactivity allows for further chemical transformations that can lead to more complex structures with enhanced biological activities .

The applications of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole span various fields within medicinal chemistry, particularly due to its neuroprotective, antimicrobial, and anticancer properties. Ongoing research aims to elucidate the specific mechanisms underlying its biological activities and optimize its structure for enhanced efficacy.

Future studies should focus on:

- Detailed mechanistic studies to understand how (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole interacts with specific biological targets.

- Clinical trials to evaluate its safety and efficacy in humans.

- Development of novel derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Chiral alkyl substituents (as in the target compound) may require asymmetric synthesis or resolution steps, increasing synthetic complexity .

- Eco-friendly methods (e.g., fruit juice-mediated synthesis) offer sustainable alternatives but may lack stereochemical control .

Anticancer Activity

Antimicrobial Activity

| Compound | Biofilm Prevention (MBEC, µg/mL) | Cytotoxicity (Fibroblasts) |

|---|---|---|

| Isoxazole Derivatives () | S. aureus: 16; E. coli: 32 | Low toxicity (IC₅₀ > 100 µg/mL) |

Key Observations :

- Bulky alkyl groups (e.g., in the target compound) may reduce polarity, enhancing penetration into hydrophobic targets like kinase domains .

- Fused isoxazole systems exhibit superior anticancer selectivity, likely due to improved DNA binding .

Structure-Activity Relationships (SAR)

- Substituent Position : 5-Substituted isoxazoles (e.g., target compound) often show higher activity than 3-substituted analogs due to steric and electronic effects .

- Electron-Donating Groups : Morpholine or polar substituents at C28 (e.g., in BA derivatives) enhance cytotoxicity by improving solubility and target interaction .

- Chirality : The (S)-configuration in the target compound’s alkyl chain may optimize binding to chiral enzyme pockets, as seen in neuroactive isoxazoles like muscimol .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Isoxazole rings are generally resistant to oxidation, but branched alkyl chains may undergo CYP450-mediated hydroxylation .

Preparation Methods

Reaction Mechanism and Regioselectivity

Nitrile oxides, generated in situ from hydroxamoyl chlorides or via dehydrogenation of aldoximes, undergo regioselective cycloaddition with terminal alkynes. The alkyne’s terminal carbon becomes position 5 of the isoxazole ring, while the nitrile oxide’s oxygen occupies position 2. To incorporate the (S)-3,3-dimethylbutan-2-yl group, the alkyne must be synthesized enantioselectively. For example, (S)-3,3-dimethylbut-1-yne can be prepared via asymmetric reduction of a propargylic ketone using a chiral catalyst such as (R)-BINAP-Ru.

Stereochemical Control

The stereochemistry of the alkyne directly dictates the configuration at position 5. A study by Jia et al. demonstrated that chiral alkynes derived from camphor sulfonamide auxiliaries yield isoxazoles with >90% enantiomeric excess (ee) under mild conditions. Applying this approach, (S)-3,3-dimethylbut-1-yne synthesized via Sharpless asymmetric epoxidation followed by alkyne formation could provide the desired enantiomer.

Example Procedure

-

Synthesis of (S)-3,3-Dimethylbut-1-yne :

-

Cycloaddition :

Dihaloformaldoxime and 1-Alkyne Derivatization

Source describes a method for 3,5-disubstituted isoxazoles using dihaloformaldoximes and 1-alkynes. This approach avoids metal catalysts and offers high regioselectivity.

Key Steps

-

Dihaloformaldoxime Preparation :

Dichloroformaldoxime (Cl₂C=NOH) is synthesized from chloral and hydroxylamine. -

Reaction with Chiral 1-Alkyne :

The 1-alkyne, (S)-3,3-dimethylbut-1-yne, reacts with dichloroformaldoxime in the presence of a base (e.g., K₂CO₃) to form the isoxazole. The reaction proceeds via a nucleophilic attack mechanism, with the alkyne’s terminal carbon attacking the electrophilic carbon of the formaldoxime.

Optimization Data

Stereochemical Implications

The configuration of the alkyne is retained during the reaction, as demonstrated by Waldo et al. for similar 3,5-disubstituted isoxazoles. This method is advantageous for its simplicity and scalability but requires enantiopure alkynes.

AuCl₃-Catalyzed Cycloisomerization of Acetylenic Oximes

Gold(III) chloride (AuCl₃) catalyzes the cycloisomerization of acetylenic oximes to isoxazoles under mild conditions. This method is particularly effective for 3,5-disubstituted derivatives.

Substrate Design

The acetylenic oxime precursor is synthesized from a ketone and hydroxylamine. For (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole:

-

Oxime Formation :

React (S)-3,3-dimethylbutan-2-one with hydroxylamine hydrochloride to form the corresponding oxime. -

Alkyne Introduction :

Convert the oxime to an acetylenic oxime via Sonogashira coupling with a terminal alkyne.

Catalytic Cycle

AuCl₃ facilitates the 5-endo-dig cyclization, forming the isoxazole ring with high regioselectivity. The stereochemistry of the ketone precursor determines the configuration at position 5.

Performance Metrics

Stereochemical Resolution and Asymmetric Synthesis

For methods lacking inherent stereocontrol, resolution techniques or asymmetric catalysis are required.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., CAL-B) has been applied to racemic isoxazole derivatives. For example, Candida antarctica lipase selectively acetylates the (R)-enantiomer of a racemic alcohol precursor, leaving the (S)-enantiomer for further oxidation to the isoxazole.

Asymmetric Catalysis

Chiral phosphine ligands (e.g., (S)-BINAP) in Pd-catalyzed cross-couplings can introduce asymmetry. A recent study achieved 92% ee in the synthesis of 5-aryl isoxazoles using (S)-BINAP-Pd complexes. Adapting this to alkyl-substituted systems remains an area of active research.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| [3+2] Cycloaddition | 68–72 | >90 | Moderate | Chiral alkyne synthesis |

| Dihaloformaldoxime | 85 | 100* | High | Handling toxic reagents |

| AuCl₃ Catalysis | 78–82 | N/A† | Moderate | Oxime functionalization |

| Asymmetric Catalysis | 65–70 | 92 | Low | Ligand availability |

*Assumes enantiopure alkyne. †Depends on oxime precursor’s chirality.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-5-(3,3-dimethylbutan-2-yl)isoxazole and its derivatives?

- Methodological Answer : The synthesis of isoxazole derivatives often involves cyclization reactions. For example, substituted aldehydes can react with hydroxylamine to form oxime intermediates, which are subsequently cyclized using agents like dichloromethane and N-chlorosuccinimide in the presence of a base (e.g., triethylamine) to yield 5-substituted isoxazoles . For stereospecific variants like the (S)-enantiomer, chiral auxiliaries or asymmetric catalysis may be required. Reaction progress should be monitored via TLC, and purification achieved via recrystallization or chromatography .

Q. How can structural characterization of (S)-5-(3,3-dimethylbutan-2-yl)isoxazole derivatives be performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and stereochemistry. For example, coupling constants in H NMR can distinguish between 3- and 5-substituted isoxazoles .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm for isoxazole rings) .

- Mass Spectrometry : High-resolution MS to verify molecular formulas and fragmentation patterns .

Advanced Research Questions

Q. How does the position of substituents (e.g., 3- vs. 5-) on the isoxazole ring influence enzyme inhibition efficacy?

- Methodological Answer : Substituent position critically impacts inhibitory activity. For example, 3-(4-chlorophenyl)isoxazole showed an IC of 0.059 μM against glutathione reductase (GR), while its 5-substituted analogue had an IC of 0.107 μM, indicating a ~2× difference in potency. This suggests steric and electronic interactions with the enzyme’s active site are position-dependent. Docking studies can model these interactions by comparing binding affinities of positional isomers .

Q. How can researchers resolve contradictory data in inhibitory studies of structurally similar isoxazole derivatives?

- Methodological Answer : Contradictions may arise from subtle structural differences (e.g., halogen position, stereochemistry). To address this:

- Perform kinetic inhibition assays (e.g., Lineweaver-Burk plots) to determine inhibition types (competitive/uncompetitive). For instance, 3-(4-chlorophenyl)isoxazole acts as an uncompetitive GR inhibitor (K = 0.011 μM), while 3-(4-bromophenyl)isoxazole is competitive (K = 0.059 μM) .

- Use molecular dynamics simulations to analyze how substituent bulkiness or electronegativity alters enzyme-substrate binding .

Q. What computational methods are suitable for predicting the bioactivity of (S)-5-(3,3-dimethylbutan-2-yl)isoxazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anticancer activity .

- Molecular Docking : Screen derivatives against targets like HSP90 (a cancer-related chaperone protein). For example, trifluoromethyl (-CF) groups enhance docking scores by improving hydrophobic interactions, as seen in compounds like 2g (IC = 2.63 μM vs. MCF-7 cells) .

Q. What is the role of fluorinated functional groups in enhancing the pharmacological profile of isoxazole derivatives?

- Methodological Answer : Fluorination (e.g., -CF) improves metabolic stability and target affinity. For example, adding a -CF group to 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole reduced its IC from 19.72 μM to 2.63 μM against breast cancer cells. This enhancement is attributed to increased electronegativity and membrane permeability .

Methodological Considerations for Stability and Storage

Q. What are the recommended storage conditions for (S)-5-(3,3-dimethylbutan-2-yl)isoxazole derivatives?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation or hydrolysis. Derivatives with electron-withdrawing groups (e.g., -NO) may require desiccants to avoid moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.